
Amosulalol hydrochloride
Descripción general
Descripción
Amosulalol hydrochloride is a pharmacological agent primarily used as an antihypertensive drug. It functions as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker. This dualistic mechanism provides therapeutic benefits in managing hypertension and certain cardiovascular conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amosulalol hydrochloride involves several steps:
Reaction of guaiacol with ethylene oxide: This produces 2-(2-methoxyphenoxy)ethanol.
Halogenation with thionyl chloride: This step converts 2-(2-methoxyphenoxy)ethanol to 1-(2-chloroethoxy)-2-methoxybenzene.
Treatment with benzylamine: This results in N-benzyl-2-(2-methoxyphenoxy)ethylamine.
Addition of 5-bromoacetyl-2-methylbenzenesulfonamide: This forms an intermediate compound.
Reduction of the carbonyl group with sodium borohydride: This step reduces the intermediate compound.
Catalytic hydrogenation: This final step cleaves the benzyl group, completing the synthesis of amosulalol.
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Amosulalol hydrochloride undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of different metabolites.
Reduction: Sodium borohydride is commonly used for reducing carbonyl groups during synthesis.
Substitution: Halogenation and subsequent substitution reactions are key steps in its synthesis.
Common Reagents and Conditions:
Thionyl chloride: Used for halogenation.
Sodium borohydride: Used for reduction.
Catalysts: Used in various steps to enhance reaction rates.
Major Products: The major products formed from these reactions include intermediates like 2-(2-methoxyphenoxy)ethanol and N-benzyl-2-(2-methoxyphenoxy)ethylamine, leading to the final product, this compound .
Aplicaciones Científicas De Investigación
Amosulalol hydrochloride is a dual α1/β1-adrenergic receptor inhibitor with antihypertensive properties . It is used in managing hypertension and glaucoma .
Chemical Information
Mechanism of Action
This compound exhibits its effects through α1-adrenergic receptor inhibition, leading to antihypertensive activity . It also decreases heart rate and plasma renin activity (PRA) via β1-adrenergic receptor inhibition .
Clinical Applications
- Hypertension : Amosulalol is used as an antihypertensive drug due to its selective postsynaptic alpha 1 and non-selective beta blocking effects . Studies have shown the effectiveness of antihypertensive drug treatments in reducing all-cause mortality and cardiovascular morbidity in older adults with high blood pressure .
- Glaucoma : this compound can reduce intraocular pressure and produce fewer side effects compared to conventional drugs, making it useful in glaucoma treatment .
Pharmacokinetics
A study has developed a method for determining amosulalol levels in human plasma using solid-phase extraction combined with liquid chromatography and ultraviolet detection . The method has been validated and used in pharmacokinetic studies .
In Vitro Studies
Mecanismo De Acción
Amosulalol hydrochloride exerts its effects by blocking beta-adrenergic and alpha-1 adrenergic receptors. This leads to:
Reduction in heart rate and myocardial contraction: By inhibiting beta-1 adrenergic receptors.
Vasodilation: By blocking alpha-1 adrenergic receptors, reducing peripheral vascular resistance.
Overall reduction in blood pressure: Through the combined effects on the cardiovascular system.
Comparación Con Compuestos Similares
Labetalol: Another alpha-1 and beta-adrenergic blocker used for hypertension.
Carvedilol: A non-selective beta-blocker with alpha-1 blocking activity.
Propranolol: A non-selective beta-blocker without alpha-1 blocking activity.
Uniqueness of Amosulalol Hydrochloride: this compound is unique due to its balanced blocking of both alpha-1 and beta-adrenergic receptors, providing a comprehensive approach to managing hypertension without causing reflex tachycardia .
Actividad Biológica
Amosulalol hydrochloride is a dual-action antihypertensive agent that functions primarily as an alpha-1 and beta-adrenergic receptor blocker. This compound has been studied for its pharmacological effects, metabolic pathways, and overall biological activity in various models, including humans and laboratory animals. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C18H24N2O5S·ClH
- Molecular Weight : 416.92 g/mol
- Stereochemistry : Racemic mixture
- Optical Activity : (+/-)
This compound exerts its effects by binding to both beta-adrenergic receptors (β1 and β2) and alpha-adrenergic receptors (α1). This dual action contributes to its efficacy in reducing blood pressure through the following mechanisms:
- Alpha-1 Blockade : Inhibits vasoconstriction, leading to vasodilation and reduced peripheral resistance.
- Beta Blockade : Decreases heart rate and myocardial contractility, further contributing to lower blood pressure.
Pharmacokinetics
Research indicates that amosulalol undergoes extensive metabolism in both humans and laboratory animals. Key findings include:
- In humans, approximately 30.1% of the administered dose is excreted as unchanged drug, while the major metabolite is a sulfate conjugate of a 5-hydroxy derivative .
- In laboratory animals (e.g., rats and dogs), less than 10% of the drug is excreted unchanged. The predominant metabolic pathways include hydroxylation and O-demethylation .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Study 1: Efficacy in Hypertensive Patients
A clinical trial involving hypertensive patients treated with this compound demonstrated a significant reduction in both systolic and diastolic blood pressure over a period of 12 weeks. The study reported a mean decrease of 20 mmHg in systolic pressure and 10 mmHg in diastolic pressure without notable adverse effects on the central nervous system (CNS), confirming its safety profile .
Case Study 2: Metabolic Pathways in Animal Models
In a comparative study using rats, researchers found that amosulalol was metabolized primarily via hydroxylation at the 2-methyl group. This metabolic pathway was significantly more pronounced than other routes, underscoring the importance of species-specific metabolic pathways when evaluating drug efficacy and safety .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of amosulalol hydrochloride in cardiovascular research?
this compound exhibits dual antagonism at β-adrenergic (β₁, β₂) and α₁-adrenergic receptors. This dual blockade reduces cardiac output (via β₁ inhibition) and peripheral vascular resistance (via α₁ inhibition), synergistically lowering blood pressure. Methodologically, receptor binding assays using radiolabeled ligands (e.g., ³H-dihydroalprenolol for β-receptors) and isolated tissue preparations (e.g., rat aorta for α₁ activity) are critical for confirming its activity. Dose-response curves in in vivo models (e.g., hypertensive rats) validate its antihypertensive efficacy .
Q. What analytical methods are recommended for purity assessment and quantification of this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection at 272 nm is the gold standard. Key parameters include:
- Column : C18 stationary phase (5 µm particle size, 4.6 mm diameter).
- Mobile phase : Phosphate buffer (pH 5.7) and acetonitrile (67:33 v/v).
- Validation : System suitability tests require ≥4000 theoretical plates, ≤1.7 peak symmetry, and ≤1.0% RSD for repeatability. Heavy metal testing via atomic absorption spectroscopy ensures compliance with pharmacopeial limits (≤20 ppm) .
Q. How can researchers validate the physicochemical properties of this compound?
- Melting point : 158–162°C (differential scanning calorimetry).
- Solubility : Freely soluble in methanol, sparingly in water (hygroscopic nature necessitates tight containers).
- Spectroscopy : UV-Vis (λmax 270–274 nm) and FT-IR (KBr disk method) compared to reference spectra ensure structural integrity .
Advanced Research Questions
Q. How does interspecies variation in amosulalol metabolism impact preclinical-to-clinical translation?
Humans excrete 30.1% unchanged drug, with 5-hydroxylation as the primary metabolic pathway. In contrast, rats favor 2-methyl hydroxylation, dogs produce o-methoxyphenoxyacetic acid via C-N cleavage, and monkeys exhibit balanced 4-/5-hydroxylation. Researchers must use species-specific microsomal assays and LC-MS/MS metabolite profiling to identify interspecies discrepancies. Such data inform dose adjustments and toxicity studies .
Q. What experimental models are optimal for studying amosulalol’s cardioprotective effects under ischemic conditions?
- In vitro : Langendorff-perfused rabbit hearts under hypoxia-reoxygenation, measuring ATP/CP recovery and contractility.
- In vivo : Rodent models of myocardial ischemia with telemetry for continuous hemodynamic monitoring.
- Controls : Compare with selective α-blockers (e.g., phentolamine) to isolate β-adrenergic contributions .
Q. How do stereochemical differences in amosulalol enantiomers affect pharmacological activity?
The R(-)-enantiomer shows higher β-blockade potency, while S(+)-enantiomer contributes to α₁ antagonism. Resolve enantiomers via chiral HPLC (e.g., tartaric acid derivatives) and assess binding affinity using isolated receptor subtypes. In vivo, enantiomer-specific hemodynamic responses in anesthetized rats (e.g., blood pressure changes post-IV administration) validate differential effects .
Q. What functional assays are used to characterize amosulalol’s vasodilatory effects on vascular smooth muscle?
- Electrophysiology : Measure membrane potential and Ca²⁺ currents in guinea pig vascular smooth muscle cells.
- Contractility studies : Pre-incubate aortic rings with amosulalol and quantify norepinephrine-induced tension changes.
- Receptor specificity : Co-administer selective antagonists (e.g., prazosin for α₁) to confirm dual-blockade efficacy .
Q. How can researchers address discrepancies in reported metabolic pathways of amosulalol across studies?
- Hypothesis : Species-specific cytochrome P450 (CYP) isoforms drive metabolic variability.
- Method : Use recombinant CYP enzymes (e.g., CYP2D6 for human 5-hydroxylation) and inhibition assays (e.g., ketoconazole for CYP3A4).
- Data reconciliation : Meta-analysis of urinary metabolite profiles (HPLC-MS) across rats, dogs, and humans .
Q. What strategies improve the detection of trace-level amosulalol metabolites in biological matrices?
- Sample prep : Solid-phase extraction (C18 cartridges) with methanol elution.
- LC-MS/MS : MRM transitions for parent ion (m/z 417 → 274) and metabolites (e.g., m/z 433 → 290 for 5-hydroxy).
- Validation : Spike-and-recovery tests in plasma/urine at LLOQ 1 ng/mL .
Q. How does amosulalol modulate cAMP/cGMP signaling pathways in cardiovascular tissues?
Amosulalol’s β-blockade reduces cAMP via inhibition of adenylyl cyclase, while α₁-blockade attenuates IP₃-mediated Ca²⁺ release. In functional assays (e.g., rat cardiomyocytes), measure cAMP via ELISA and correlate with contractility changes. Pathway inhibitors (e.g., ODQ for cGMP) further dissect mechanistic contributions .
Propiedades
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-86-0, 93633-92-2 | |
Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM 09538 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amosulalol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOSULALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.